![molecular formula C37H25O2P B12087673 Spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide](/img/structure/B12087673.png)
Spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide is a compound that has garnered significant interest in the field of material chemistry due to its unique structure and promising properties. This compound is often utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide typically involves the Suzuki cross-coupling reaction. This method is favored due to its efficiency and the high yield of the desired product. The reaction conditions often include the use of palladium catalysts and solvents such as chlorobenzene and o-dichlorobenzene .
Industrial Production Methods
In an industrial setting, the production of Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide may involve large-scale Suzuki cross-coupling reactions. The process is optimized to ensure high purity and yield, making it suitable for commercial applications in the electronics industry .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction is less common but can be used to alter the compound’s structure.
Substitution: This is a common reaction where different functional groups can be introduced to the compound.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Various halogenated compounds and catalysts are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxide derivatives, while substitution reactions can introduce various functional groups to the compound .
Wissenschaftliche Forschungsanwendungen
Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is a key component in the manufacture of OLEDs and other optoelectronic devices
Wirkmechanismus
The mechanism by which Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide exerts its effects is primarily through its interaction with electronic materials. The compound’s structure allows it to efficiently transport electrons, making it an excellent candidate for use in OLEDs. The molecular targets and pathways involved include the interaction with donor polymers such as P3HT and PTB7, which are commonly used in optoelectronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: This compound is similar in structure but lacks the diphenyl phosphine oxide group.
Spiro[acridine-9,9’-xanthene]: Another similar compound that has been used in the development of phosphine oxide hosts
Uniqueness
Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide is unique due to its combination of the spiro structure with the diphenyl phosphine oxide group. This combination enhances its electronic properties, making it more efficient in applications such as OLEDs compared to its similar counterparts .
Eigenschaften
Molekularformel |
C37H25O2P |
|---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
2-diphenylphosphorylspiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C37H25O2P/c38-40(26-13-3-1-4-14-26,27-15-5-2-6-16-27)28-23-24-30-29-17-7-8-18-31(29)37(34(30)25-28)32-19-9-11-21-35(32)39-36-22-12-10-20-33(36)37/h1-25H |
InChI-Schlüssel |
QTDLDVQCRSLBCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7OC8=CC=CC=C68 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine](/img/structure/B12087592.png)
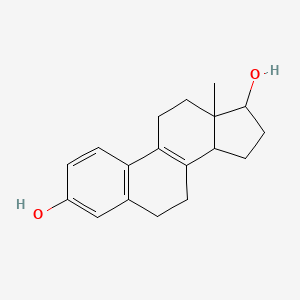

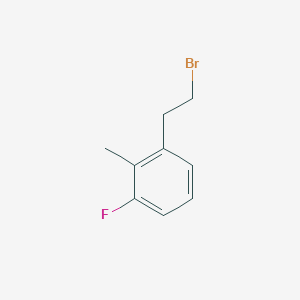
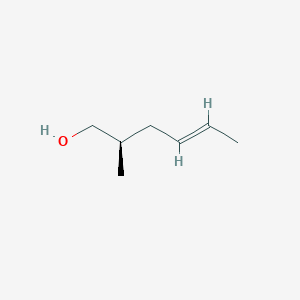
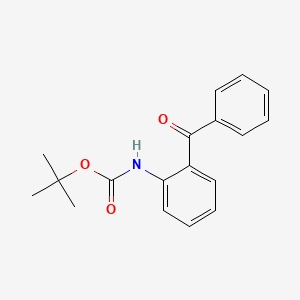
amine](/img/structure/B12087637.png)
![3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B12087639.png)

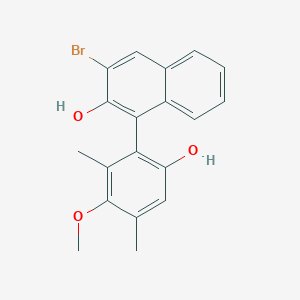
![6-[2-(4,6-Dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12087659.png)


![4-[2-(4-Fluorophenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12087670.png)
